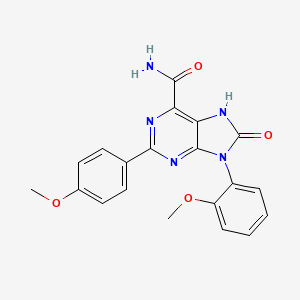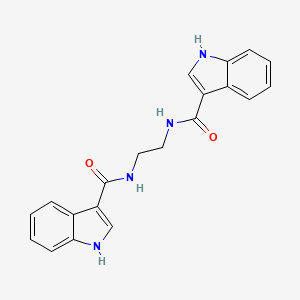
9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a unique structure that includes methoxyphenyl groups and a purine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxyphenyl derivatives with a purine precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity. Pathways involved may include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
- 9-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
Compared to similar compounds, 9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with biological targets. The methoxy groups can enhance the compound’s solubility and stability, making it more suitable for certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H17N5O4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
9-(2-methoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
InChI |
InChI=1S/C20H17N5O4/c1-28-12-9-7-11(8-10-12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-5-3-4-6-14(13)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) |
InChIキー |
NBYKFNWHAHCXPY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B15106513.png)

![2-(6-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B15106518.png)
![Methyl 2-[(4-tert-butylbenzoyl)amino]acetate](/img/structure/B15106531.png)
![8-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15106538.png)
![N-[(2E)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15106552.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15106561.png)

![N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B15106573.png)
![Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]-](/img/structure/B15106582.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15106596.png)
![3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15106598.png)

![4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B15106606.png)
